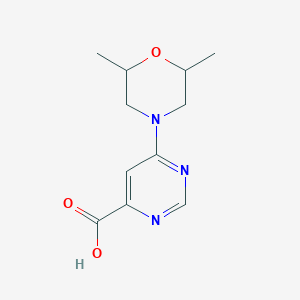
6-(2,6-二甲基吗啉)嘧啶-4-羧酸
描述
6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is a potentially important compound with multiple applications in scientific research. It is a synthetic intermediate useful for pharmaceutical synthesis .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular formula of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is C11H15N3O3. The molecular weight is 237.25 g/mol.Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The molecular formula of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is C11H15N3O3. The molecular weight is 237.25 g/mol.科学研究应用
药物合成
6-(2,6-二甲基吗啉)嘧啶-4-羧酸: 是药物化学中一种有价值的合成中间体 。其结构允许引入嘧啶环,嘧啶环是许多药物的核心组成部分,包括抗病毒药物、抗癌剂和抗生素。吗啉基团可以作为生物电子等排体,有可能改善候选药物的药代动力学性质。
配位化学
这种化合物已用于配位化学中,与过渡金属形成配合物 。可以研究这些配合物的催化性质或其在材料科学中的潜在应用。例如,与铼化合物的反应导致形成单体配合物,可以进一步探索其反应性或作为酶活性位点的模型。
作用机制
The mechanism of action of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is not yet fully understood. However, it is believed to be related to its ability to interact with certain proteins, enzymes, and other molecules in the body. It is thought to act as an inhibitor of certain enzymes, which can lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid are not yet fully understood. However, it has been found to have an inhibitory effect on certain enzymes, which can lead to changes in the biochemical and physiological processes in the body. Additionally, it has been found to have an inhibitory effect on the activity of certain proteins, which can lead to changes in the structure and function of cells.
实验室实验的优点和局限性
The use of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid in lab experiments has several advantages. It is relatively easy to synthesize, and is stable and non-toxic. Additionally, it is relatively inexpensive, and can be used in a wide range of experiments. However, it also has some limitations. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it can be difficult to obtain in pure form, and it can be difficult to store for long periods of time.
未来方向
The potential applications of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid are still being explored. One area of research is the development of new drugs and therapies based on its mechanism of action. Additionally, it could be used to study the structure and properties of other compounds, as well as to develop new catalysts and polymers. Finally, it could be used to study the effects of other compounds on biochemical and physiological processes in the body.
安全和危害
While specific safety and hazard information for 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-4-14(5-8(2)17-7)10-3-9(11(15)16)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYFWNTVAOQTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480069.png)
![1-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1480070.png)

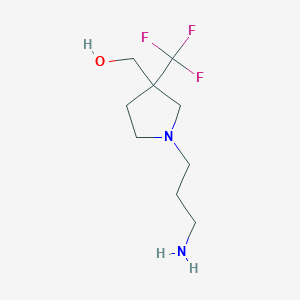
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1480080.png)
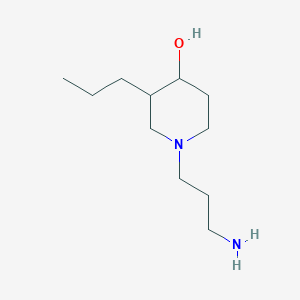

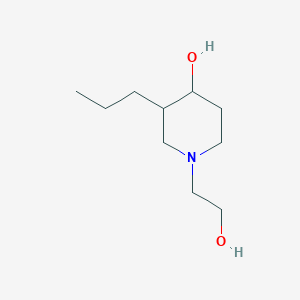
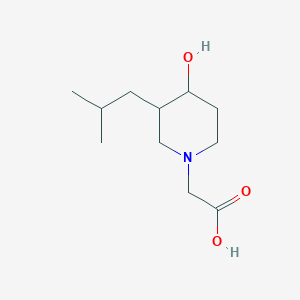
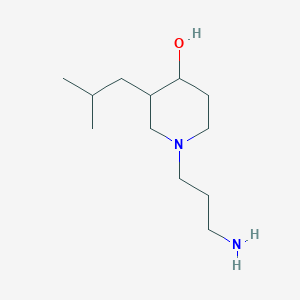
![3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1480087.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile](/img/structure/B1480089.png)
![2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1480090.png)

